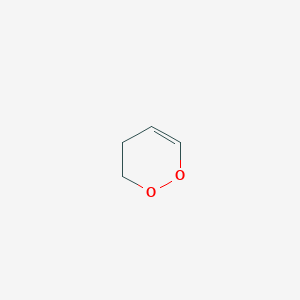
14-Hydroxy-N,N-dioctadecyl-3,6,9,12-tetraoxatetradecan-1-amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14-Hydroxy-N,N-dioctadecyl-3,6,9,12-tetraoxatetradecan-1-amide is a complex organic compound characterized by its long hydrophobic chains and multiple ether linkages. This compound is of interest due to its unique structural properties, which make it suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 14-Hydroxy-N,N-dioctadecyl-3,6,9,12-tetraoxatetradecan-1-amide typically involves multi-step organic reactions. One common method includes the reaction of dioctadecylamine with a polyethylene glycol derivative, followed by the introduction of a hydroxy group at the terminal position. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions to maximize yield. The process may include purification steps such as distillation or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
14-Hydroxy-N,N-dioctadecyl-3,6,9,12-tetraoxatetradecan-1-amide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The ether linkages can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or thiolates can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the amide group may produce a primary or secondary amine.
Wissenschaftliche Forschungsanwendungen
14-Hydroxy-N,N-dioctadecyl-3,6,9,12-tetraoxatetradecan-1-amide has several applications in scientific research:
Chemistry: Used as a surfactant or emulsifying agent due to its amphiphilic nature.
Biology: Investigated for its potential role in membrane studies and as a model compound for lipid interactions.
Medicine: Explored for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.
Wirkmechanismus
The mechanism by which 14-Hydroxy-N,N-dioctadecyl-3,6,9,12-tetraoxatetradecan-1-amide exerts its effects is largely dependent on its structural features. The long hydrophobic chains allow it to interact with lipid bilayers, potentially altering membrane fluidity and permeability. The ether linkages and hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in various environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
14-Azido-3,6,9,12-tetraoxatetradecan-1-amine: An azide derivative with similar polyethylene glycol-like characteristics.
tert-Butyl (14-hydroxy-3,6,9,12-tetraoxatetradecyl)carbamate: A compound with a similar backbone but different functional groups.
Uniqueness
14-Hydroxy-N,N-dioctadecyl-3,6,9,12-tetraoxatetradecan-1-amide is unique due to its specific combination of long hydrophobic chains and multiple ether linkages, which confer distinct physical and chemical properties. This makes it particularly useful in applications requiring amphiphilic compounds with specific interaction capabilities.
Eigenschaften
CAS-Nummer |
187600-74-4 |
|---|---|
Molekularformel |
C46H93NO6 |
Molekulargewicht |
756.2 g/mol |
IUPAC-Name |
2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]-N,N-dioctadecylacetamide |
InChI |
InChI=1S/C46H93NO6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-47(46(49)45-53-44-43-52-42-41-51-40-39-50-38-37-48)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h48H,3-45H2,1-2H3 |
InChI-Schlüssel |
KTXQOFSYPDIMSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)COCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetic acid, [(9,10-dihydro-9,10-dioxo-2-anthracenyl)thio]-](/img/structure/B12576598.png)

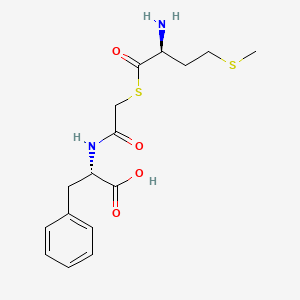
![1-Propanamine, 2,3-bis[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl-](/img/structure/B12576616.png)
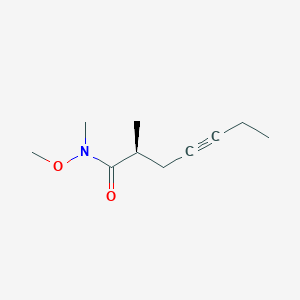


![N-(4-{[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B12576638.png)

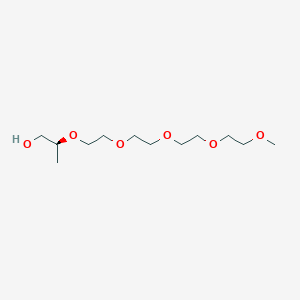
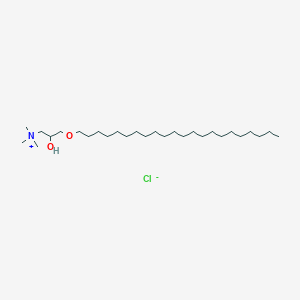
![4-[Hydroxy(isobutyryl)amino]butanoic acid](/img/structure/B12576659.png)
